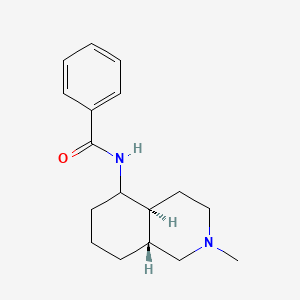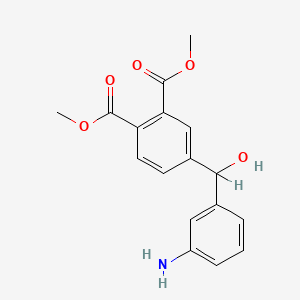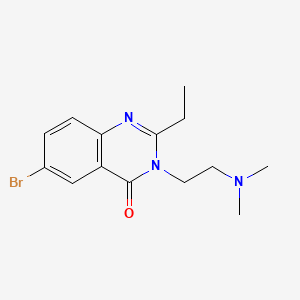
4(3H)-Quinazolinone, 6-bromo-3-(2-(dimethylamino)ethyl)-2-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(3H)-Quinazolinone, 6-bromo-3-(2-(dimethylamino)ethyl)-2-ethyl- is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 6-bromo-3-(2-(dimethylamino)ethyl)-2-ethyl- typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
4(3H)-Quinazolinone, 6-bromo-3-(2-(dimethylamino)ethyl)-2-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.
Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, and halides in the presence of catalysts like palladium on carbon (Pd/C)
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological and chemical properties.
Applications De Recherche Scientifique
4(3H)-Quinazolinone, 6-bromo-3-(2-(dimethylamino)ethyl)-2-ethyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4(3H)-Quinazolinone, 6-bromo-3-(2-(dimethylamino)ethyl)-2-ethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions can lead to various biological effects, including the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Ethyl-4(3H)-quinazolinone
- 6-Bromo-3-ethyl-4(3H)-quinazolinone
- 3-(Dimethylamino)ethyl-4(3H)-quinazolinone
Uniqueness
4(3H)-Quinazolinone, 6-bromo-3-(2-(dimethylamino)ethyl)-2-ethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom, dimethylaminoethyl group, and ethyl group at specific positions allows for unique interactions with molecular targets and distinct reactivity in chemical reactions .
Propriétés
Numéro CAS |
77300-85-7 |
|---|---|
Formule moléculaire |
C14H18BrN3O |
Poids moléculaire |
324.22 g/mol |
Nom IUPAC |
6-bromo-3-[2-(dimethylamino)ethyl]-2-ethylquinazolin-4-one |
InChI |
InChI=1S/C14H18BrN3O/c1-4-13-16-12-6-5-10(15)9-11(12)14(19)18(13)8-7-17(2)3/h5-6,9H,4,7-8H2,1-3H3 |
Clé InChI |
NTPFYQLAOWJLLZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC2=C(C=C(C=C2)Br)C(=O)N1CCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2-(methoxycarbonylamino)-3H-benzimidazol-5-yl] benzenesulfonate](/img/structure/B13761935.png)
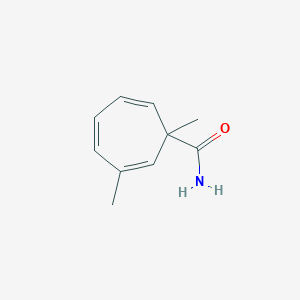
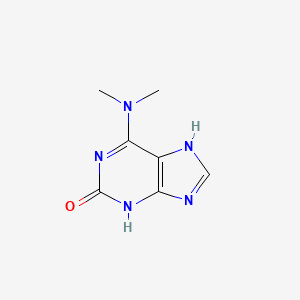
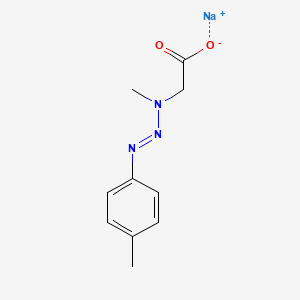
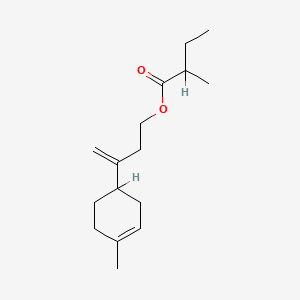
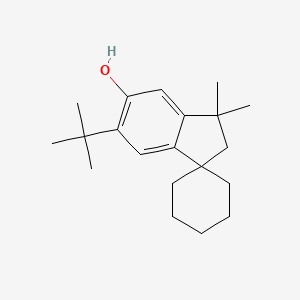
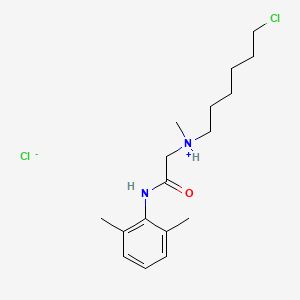
![2-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-1-OL](/img/structure/B13761967.png)

